Diisobutyl succinate

Descripción general

Descripción

Diisobutyl succinate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Diisobutyl succinate (DIBS) is an ester derived from succinic acid and isobutanol, recognized for its diverse biological activities. This article explores the compound's biological properties, including its effects on various organisms, potential applications in pest management, and cytotoxic effects.

- Molecular Formula: C₁₂H₂₂O₄

- Molecular Weight: 230.30 g/mol

- Appearance: Colorless liquid

- Boiling Point: Varies based on purity and environmental conditions

Antifungal and Insecticidal Properties

Recent studies have highlighted the antifungal and insecticidal activities of this compound. Notably, research conducted by Han et al. (2018) demonstrated that dibutyl succinate, a related compound, exhibited significant antifungal activity against Colletotrichum acutatum and strong aphicidal activity against the green peach aphid (Myzus persicae). The findings are summarized in Table 1 below.

| Activity | Concentration | Effect |

|---|---|---|

| Inhibition of mycelial growth | 2 µg/mL | Significant inhibition observed |

| Inhibition of conidia germination | 4 mg/mL | Complete inhibition |

| Aphicidal activity (LC50) | 306 mg/L at 24 h exposure | Effective against nymphs |

| Median lethal time (LT50) | 14.5 h at 388 mg/L exposure | Rapid mortality in aphids |

These results indicate that this compound could be utilized as a biopesticide in integrated pest management strategies.

Cytotoxic Effects

This compound has also been studied for its cytotoxic effects. Research indicates that it can lead to degeneration of nasal mucosa due to the release of carboxylic acids upon metabolism. This raises concerns regarding its safety in prolonged exposure scenarios, especially in indoor environments where it may be emitted from construction products.

Case Study 1: Biopesticide Efficacy

In a field study assessing the efficacy of dibutyl succinate as a biopesticide, researchers applied the compound to crops infested with Myzus persicae. The results showed a marked decrease in aphid populations within 48 hours of application, supporting its potential use as a natural insecticide.

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by the European Collaborative Action evaluated this compound's respiratory toxicity. Although limited data were available, preliminary findings suggested that exposure could lead to respiratory irritation and other health risks, necessitating further investigation into its long-term effects.

Aplicaciones Científicas De Investigación

Catalysis

Diisobutyl succinate plays a crucial role as a component in titanium-magnesium catalysts used for olefin polymerization. These catalysts are instrumental in producing isotactic polypropylene, a polymer with high strength and thermal resistance. The introduction of DIBS enhances the stereoregularity of the polymer, leading to improved performance characteristics.

Key Findings:

- DIBS acts as an internal donor in catalyst formulations, facilitating the production of polymers with specific stereochemical configurations .

- A study demonstrated that the use of DIBS in titanium-magnesium systems resulted in higher isotactic indices compared to traditional catalysts .

Plasticizers

DIBS is also explored as an alternative plasticizer in various polymer formulations, particularly due to the increasing regulatory restrictions on phthalate-based plasticizers. Its biodegradability and efficiency make it an attractive option for sustainable materials.

Research Insights:

- A comparative study indicated that this compound exhibited promising plasticizing effects similar to traditional phthalates while demonstrating better biodegradability .

- Experiments showed that DIBS could effectively reduce the glass transition temperature (Tg) of polymers, enhancing their flexibility without compromising mechanical properties .

Biodegradation Studies

Recent studies have evaluated the environmental impact of this compound, focusing on its biodegradation rates compared to other plasticizers. The results suggest that DIBS has a favorable degradation profile, which is critical for its acceptance as a green alternative.

Study Results:

- Biodegradation tests revealed that DIBS decomposes more rapidly than many conventional plasticizers, with minimal accumulation of toxic metabolites during the degradation process .

Table 1: Comparison of Plasticizer Efficiency

| Plasticizer | Glass Transition Temperature (°C) | Biodegradation Rate | Comments |

|---|---|---|---|

| This compound | -40 | Rapid | Effective alternative to phthalates |

| Di-n-butyl Phthalate | -30 | Slow | Traditional plasticizer |

| Dioctyl Phthalate | -40 | Moderate | Commonly used but less biodegradable |

Table 2: Catalytic Performance Metrics

| Catalyst Type | Isotactic Index (%) | Yield (%) | Comments |

|---|---|---|---|

| Titanium-Magnesium + DIBS | 95 | 85 | High stereoregularity |

| Titanium-Magnesium + DBP | 80 | 70 | Lower performance |

Case Study 1: Use of DIBS in Polypropylene Production

A recent study evaluated the effectiveness of this compound in enhancing the performance of titanium-magnesium catalysts for polypropylene production. The results indicated that incorporating DIBS led to a significant increase in isotactic index and overall yield, demonstrating its potential as a superior internal donor in polymer synthesis .

Case Study 2: Biodegradability Assessment

In another research project, this compound was subjected to extensive biodegradation testing alongside conventional plasticizers. The findings highlighted that DIBS not only degraded more rapidly but also produced fewer harmful byproducts, making it a viable candidate for eco-friendly applications in the plastics industry .

Propiedades

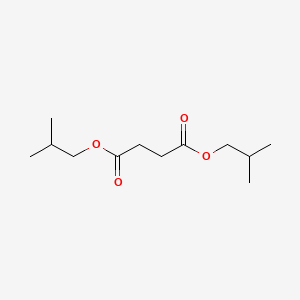

IUPAC Name |

bis(2-methylpropyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOAPBRVQHMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052734 | |

| Record name | Diisobutyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-06-4 | |

| Record name | Diisobutyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1241X4J800 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.